18-Carboxy dinor Leukotriene B4

説明

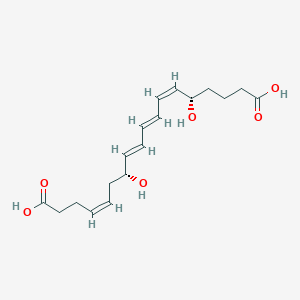

Structure

3D Structure

特性

IUPAC Name |

(4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRIIHRGMKHPHN-USRRKILKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144690 |

Source

|

| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102674-12-4 |

Source

|

| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102674-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Carboxy-19,20-dinorleukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

18-Carboxy dinor Leukotriene B4: A Technical Guide to its Discovery, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a metabolite of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. Understanding the metabolic fate of LTB4 is crucial for elucidating the regulation of inflammatory processes and for the development of novel therapeutics targeting eicosanoid pathways. This technical guide provides an in-depth overview of the discovery, history, and biochemical analysis of 18-COOH-dinor-LTB4.

Discovery and History

The discovery of this compound was a significant step in understanding the hepatic metabolism of LTB4. In 1986, Harper, Garrity, and Murphy published a pivotal study in the Journal of Biological Chemistry that identified this novel metabolite.[1] Their work with isolated rat hepatocytes revealed that LTB4 is not only metabolized through ω-oxidation to 20-hydroxy-LTB4 and 20-carboxy-LTB4, but also undergoes subsequent β-oxidation.[1] This process of chain shortening from the ω-end leads to the formation of 18-carboxy-dinor-LTB4.[1][2][3] This discovery highlighted that peroxisomal β-oxidation is a key pathway for the degradation of LTB4.[4] Later studies in primary cultures of human hepatocytes confirmed the presence of 18-carboxy-LTB4, alongside its precursor 20-carboxy-LTB4, reinforcing the significance of this metabolic pathway in humans.[5]

Metabolic Pathway of this compound

The formation of 18-Carboxy dinor LTB4 is a multi-step process that primarily occurs in the liver.[2][3] The pathway begins with the potent inflammatory mediator, Leukotriene B4.

Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.

Biological Activity

Table 1: Comparative Biological Activity of LTB4 and its Metabolites

| Compound | Biological Activity (relative to LTB4) | Reference |

| Leukotriene B4 (LTB4) | 100% | N/A |

| 20-hydroxy-LTB4 | Weak agonist | [7] |

| 20-carboxy-LTB4 | ~2.6% (PMNL degranulation) | [6] |

| 18-Carboxy dinor LTB4 | Data not available (presumed to be very low) |

Experimental Protocols

The identification and quantification of this compound relies on sophisticated analytical techniques, primarily involving chromatography and mass spectrometry.

Isolation of 18-Carboxy dinor LTB4 from Hepatocytes

The original discovery of 18-COOH-dinor-LTB4 involved the incubation of LTB4 with isolated rat hepatocytes.[1] A general workflow for such an experiment is as follows:

Caption: Experimental workflow for the isolation of LTB4 metabolites.

A more detailed protocol for the isolation and analysis would involve the following steps:

-

Hepatocyte Isolation: Isolate hepatocytes from rat or human liver via collagenase perfusion.

-

Incubation: Incubate the isolated hepatocytes with LTB4 in a suitable buffer for a defined period (e.g., 15 minutes to 24 hours).[1][5]

-

Extraction: Terminate the incubation and extract the leukotrienes and their metabolites from the cell suspension using a solid-phase extraction (SPE) method.

-

Purification by High-Performance Liquid Chromatography (HPLC): The extracted metabolites are separated using reversed-phase HPLC.[5][8][9] 18-Carboxy dinor LTB4, being more polar than its precursors, will have a shorter retention time.[1]

-

Structural Characterization by Gas Chromatography-Mass Spectrometry (GC-MS): The HPLC fractions containing the metabolite of interest are collected. For GC-MS analysis, the carboxyl and hydroxyl groups of the leukotriene metabolites need to be derivatized to increase their volatility.[1] This typically involves methylation of the carboxyl groups and trimethylsilylation of the hydroxyl groups. The derivatized sample is then injected into the GC-MS for structural elucidation based on its mass spectrum.[1]

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Modern approaches for the quantitative analysis of eicosanoids, including LTB4 and its metabolites, utilize the high sensitivity and specificity of LC coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the direct analysis of these compounds in biological fluids with minimal sample preparation and without the need for derivatization.

Signaling Pathways

The signaling of this compound has not been extensively studied. It is widely accepted that the biological effects of LTB4 are mediated through its high-affinity G protein-coupled receptor, BLT1. As a metabolite with significantly reduced biological activity, it is unlikely that 18-COOH-dinor-LTB4 is a potent agonist at this receptor. It may have a very low affinity for BLT1 or act as a weak antagonist, contributing to the termination of the LTB4-induced inflammatory signal.

Caption: LTB4 signaling pathway and the putative role of its metabolite.

Conclusion

This compound is a key metabolite in the catabolic pathway of the potent pro-inflammatory mediator Leukotriene B4. Its discovery elucidated the importance of β-oxidation in the hepatic clearance of LTB4. While its own biological activity is considered to be minimal, its formation represents a crucial step in the termination of LTB4-induced inflammatory signaling. Further research is warranted to fully characterize the biological profile of 18-COOH-dinor-LTB4 and its potential modulatory effects on leukotriene signaling pathways. The analytical methods described herein provide a robust framework for the continued investigation of this and other eicosanoid metabolites in both physiological and pathological contexts.

References

- 1. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

18-Carboxy dinor Leukotriene B4: A Technical Guide to its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a critical role in the initiation and amplification of inflammatory responses.[1] Its biological activities, primarily mediated through the high-affinity G-protein coupled receptor BLT1, include potent chemoattraction and activation of leukocytes, particularly neutrophils.[1][2] The tight regulation of LTB4 levels is crucial for controlling inflammation and preventing excessive tissue damage. This regulation is achieved through a series of metabolic inactivation pathways. This technical guide provides an in-depth exploration of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a key metabolite in the degradation cascade of LTB4. While direct functional data on 18-COOH-dinor-LTB4 is limited, its role as a terminal product in an inactivation pathway suggests a primary biological function of terminating the potent pro-inflammatory signals of its parent molecule.

Metabolic Pathway of LTB4 Inactivation

The primary route for the biological inactivation of LTB4 involves omega-oxidation followed by beta-oxidation. This metabolic cascade predominantly occurs in the liver and is initiated by cytochrome P450 enzymes.[3]

The metabolic sequence is as follows:

-

Omega-oxidation: LTB4 is first hydroxylated at the omega-terminal (C-20) position by a specific cytochrome P450 enzyme, LTB4 20-hydroxylase, to form 20-hydroxy-LTB4 (20-OH-LTB4).[4]

-

Further Oxidation: 20-OH-LTB4 is subsequently oxidized by alcohol and aldehyde dehydrogenases to yield 20-carboxy-LTB4 (20-COOH-LTB4).[4]

-

Beta-oxidation: 20-COOH-LTB4 then undergoes peroxisomal beta-oxidation, a process of fatty acid degradation, which shortens the carbon chain from the omega-end. The first cycle of beta-oxidation removes two carbons, resulting in the formation of 18-carboxy-19,20-dinor-LTB4.[3][5]

This metabolic pathway effectively terminates the biological activity of LTB4 by altering its structure, which in turn dramatically reduces its affinity for its receptors.

Biological Inactivity: An Inferred Function

Direct experimental evidence for the biological activity of 18-COOH-dinor-LTB4 is scarce in the current scientific literature. However, a strong inference of its biological inertness can be drawn from the significantly diminished activity of its immediate precursor, 20-COOH-LTB4.

Studies have demonstrated that 20-COOH-LTB4 exhibits a dramatically reduced capacity to elicit biological responses compared to LTB4. For instance, its ability to induce degranulation in polymorphonuclear leukocytes (PMNL) is only about 2.6% of that of LTB4.[4] Furthermore, systemic administration of 20-COOH-LTB4 does not impact neutrophil accumulation in response to LTB4, and it does not alter the number of LTB4 receptors or the chemotactic responsiveness of neutrophils to LTB4.[6] In competitive binding assays, 20-COOH-LTB4 was found to be 1000 times less effective than LTB4 in displacing radiolabeled LTB4 from its receptor.

Given that 18-COOH-dinor-LTB4 is a further degradation product in this inactivation pathway, it is highly probable that it possesses even lower or no significant biological activity at the LTB4 receptors. Its formation represents a terminal step in the detoxification and clearance of the potent pro-inflammatory mediator, LTB4.

Data Presentation: Comparative Biological Activity

The following table summarizes the known quantitative data on the biological activity of LTB4 and its metabolites. The activity of 18-COOH-dinor-LTB4 is inferred based on the data available for its precursor.

| Compound | Receptor Binding Affinity (Relative to LTB4) | Chemotactic Activity (Neutrophils) | Reference(s) |

| Leukotriene B4 (LTB4) | 1 | High (ED50 ~10⁻⁸ M) | [7] |

| 20-hydroxy-LTB4 | Lower than LTB4 | Similar to or slightly less than LTB4 | [7] |

| 20-carboxy-LTB4 | ~0.001 | Very low to none | [4][6][8] |

| 18-Carboxy dinor LTB4 | Inferred to be negligible | Inferred to be negligible | - |

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol provides a method to assess the chemotactic potential of LTB4 and its metabolites on isolated human neutrophils.

a. Isolation of Human Neutrophils:

-

Collect whole blood from healthy donors in heparinized tubes.

-

Layer the blood over a Ficoll-Paque gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature.

-

Aspirate the plasma and mononuclear cell layer.

-

Resuspend the erythrocyte/granulocyte pellet in a dextran-saline solution and allow erythrocytes to sediment for 30 minutes.

-

Collect the leukocyte-rich supernatant and centrifuge at 250 x g for 10 minutes.

-

Lyse remaining erythrocytes using a hypotonic lysis buffer.

-

Wash the neutrophil pellet with phosphate-buffered saline (PBS) and resuspend in a suitable assay buffer (e.g., HBSS with 0.1% BSA).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

b. Chemotaxis Assay:

-

Place a micropore filter (e.g., 3-5 µm pore size) in a Boyden chamber apparatus.

-

Add the chemotactic agent (e.g., LTB4, 20-COOH-LTB4, or 18-COOH-dinor-LTB4 at various concentrations) to the lower chamber.

-

Add the isolated neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60-90 minutes.

-

After incubation, remove the filter, fix, and stain (e.g., with Wright-Giemsa stain).

-

Mount the filter on a microscope slide and count the number of neutrophils that have migrated through the filter to the lower side in several high-power fields.

-

Quantify chemotaxis as the number of migrated cells per high-power field.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of LTB4 and its metabolites to the LTB4 receptor (BLT1).

a. Membrane Preparation:

-

Culture cells expressing the human BLT1 receptor (e.g., transfected HEK293 cells or differentiated HL-60 cells).

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend in the same buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

b. Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

For competition binding, add increasing concentrations of the unlabeled competitor (LTB4, 20-COOH-LTB4, or 18-COOH-dinor-LTB4).

-

Add a fixed concentration of a radiolabeled LTB4 analog (e.g., [³H]LTB4).

-

For total binding, add only the radioligand and membranes. For non-specific binding, add a large excess of unlabeled LTB4 in addition to the radioligand and membranes.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the competitor.

Conclusion

This compound is a terminal metabolite in the major inactivation pathway of the potent pro-inflammatory mediator, Leukotriene B4. While direct experimental data on its biological activity is lacking, the significantly reduced activity of its immediate precursor, 20-carboxy-LTB4, strongly suggests that 18-COOH-dinor-LTB4 is biologically inert. Its formation represents a crucial step in the termination of LTB4-induced inflammatory signaling, thereby contributing to the resolution of inflammation. For drug development professionals, understanding this metabolic pathway is essential for evaluating the pharmacokinetics and pharmacodynamics of LTB4 receptor antagonists and inhibitors of LTB4 synthesis. Further research directly assessing the biological activity of 18-COOH-dinor-LTB4 would provide a more complete understanding of its role in inflammatory processes.

References

- 1. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 18-Carboxy dinor Leukotriene B4 in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a terminal metabolite of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). The focus is on its metabolic generation, its role as a marker of LTB4 inactivation, and the methodologies used for its study.

Introduction: The Significance of Leukotriene B4 and its Metabolism

Leukotriene B4 (LTB4) is a powerful lipid mediator synthesized from arachidonic acid by the 5-lipoxygenase pathway.[1][2] It is a key driver of inflammation, acting as a potent chemoattractant for neutrophils, monocytes, and eosinophils, and stimulating the release of pro-inflammatory cytokines.[1][3][4] Given its powerful pro-inflammatory effects, the biological activity of LTB4 is tightly regulated through metabolic inactivation. The primary route for this inactivation is ω-oxidation, a process that ultimately leads to the formation of metabolites like 18-Carboxy dinor LTB4.[5][6] This guide delves into the formation of 18-COOH-dinor-LTB4 and its implications in the inflammatory cascade.

Metabolic Pathway: From Pro-inflammatory Mediator to Inactive Metabolite

The biological half-life of LTB4 is curtailed primarily by metabolism in tissues like the liver and in leukocytes themselves.[6] The process begins with ω-oxidation, followed by β-oxidation.

-

ω-Oxidation: LTB4 is first hydroxylated at the C-20 position by a cytochrome P450 enzyme, LTB4 20-hydroxylase, to form 20-hydroxy-LTB4 (20-OH-LTB4).[7]

-

Oxidation: This intermediate is then further oxidized to 20-carboxy-LTB4 (20-COOH-LTB4).[7]

-

β-Oxidation: 20-COOH-LTB4 subsequently undergoes peroxisomal β-oxidation, which shortens the carbon chain from the omega end, yielding 18-carboxy-19,20-dinor-LTB4 (18-COOH-dinor-LTB4).[8][9][10]

This metabolic cascade represents a crucial "off-switch" for LTB4-driven inflammation.

Role in Inflammation: An Attenuation of Signaling

The conversion of LTB4 to its ω-oxidized metabolites results in a dramatic reduction in biological activity. While LTB4 is a potent agonist of the high-affinity LTB4 receptor, BLT1, its metabolites are significantly less effective.[11]

Recent evidence suggests that 20-OH-LTB4 and 20-COOH-LTB4 not only possess weak agonist activity but can also act as competitive antagonists at the BLT1 receptor, thereby inhibiting LTB4-mediated neutrophil migration, degranulation, and biosynthesis of other leukotrienes.[11] As the downstream product of this pathway, 18-COOH-dinor-LTB4 is considered to be biologically inactive and contributes to the termination of the inflammatory signal initiated by LTB4. Its presence in biological fluids serves as a reliable marker of LTB4 production and subsequent catabolism.

Quantitative Data: Biological Activity of LTB4 and its Metabolites

The stepwise metabolism of LTB4 corresponds to a graded decrease in its pro-inflammatory potency. This is critical for preventing uncontrolled inflammation. The following table summarizes the relative biological activity of LTB4 and its key metabolite, 20-carboxy LTB4.

| Compound | Role | Relative Biological Activity (PMNL Degranulation) | Receptor Interaction (BLT1) |

| Leukotriene B4 (LTB4) | Potent Pro-inflammatory Mediator | 100% | High-affinity Agonist |

| 20-carboxy LTB4 | ω-Oxidized Metabolite | ~2.6%[7] | Weak Agonist / Antagonist[11] |

| 18-Carboxy dinor LTB4 | β-Oxidation Metabolite | Considered Inactive | Not well-characterized, presumed inactive |

Experimental Protocols

Quantification of 18-Carboxy dinor LTB4 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of LTB4 and its metabolites from complex biological matrices like plasma, urine, or cell culture supernatants.

Objective: To accurately measure the concentration of 18-COOH-dinor-LTB4.

Methodology:

-

Sample Preparation & Extraction:

-

To 200 µL of plasma, add an internal standard (e.g., deuterated LTB4-d4, as a proxy if a specific 18-COOH-dinor-LTB4 standard is unavailable).

-

Acidify the sample with a weak acid (e.g., acetic acid) to protonate the carboxyl groups.

-

Perform liquid-liquid extraction (LLE) using a water-immiscible organic solvent like methyl tertiary butyl ether (MTBE) or solid-phase extraction (SPE) with a C18 cartridge to isolate lipids.[12]

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water).

-

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column (e.g., Phenomenex Synergi Hydro-RP, 100mm x 3mm, 2.5 µm) to separate the analyte from isomers and other lipids.[12]

-

Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate would be around 0.4-0.6 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in negative mode, which is optimal for detecting molecules with carboxyl groups.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions:

-

For LTB4: Precursor ion (m/z) 335.0 → Product ion (m/z) 194.9.[12]

-

For 18-COOH-dinor-LTB4 (C₁₈H₂₆O₆, MW: 338.4): The specific transition would be determined by infusing a pure standard, but would be approximately m/z 337 → fragment ion.

-

-

Quantification: Construct a calibration curve using known concentrations of a pure 18-COOH-dinor-LTB4 standard and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the internal standard.

-

Functional Assay: Neutrophil Chemotaxis (Boyden Chamber Assay)

This assay assesses the ability of a compound to induce or inhibit the directed migration of neutrophils, a key function of LTB4.

Objective: To determine if 18-COOH-dinor-LTB4 has any residual chemoattractant activity or if it can inhibit LTB4-induced chemotaxis.

Methodology:

-

Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Chamber Setup: Use a Boyden chamber or a modified multi-well plate with a porous membrane insert (e.g., 3-5 µm pore size).

-

Experimental Conditions:

-

Lower Chamber: Add medium containing the chemoattractant:

-

Control (medium alone)

-

Positive Control (e.g., 10 nM LTB4)

-

Test Condition 1 (e.g., 100 nM 18-COOH-dinor-LTB4)

-

Test Condition 2 (10 nM LTB4 + 100 nM 18-COOH-dinor-LTB4) to test for inhibition.

-

-

Upper Chamber (Insert): Add a suspension of isolated neutrophils in the medium.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Quantification of Migration:

-

Remove the insert and wipe off non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells per high-power field using a microscope. Alternatively, use a fluorescent dye to label cells and measure fluorescence in a plate reader.

-

-

Analysis: Compare the number of migrated cells in the test conditions to the positive and negative controls. A significant reduction in cell migration in "Test Condition 2" compared to the "Positive Control" would indicate an inhibitory effect of 18-COOH-dinor-LTB4.

Conclusion and Future Directions

This compound represents the terminal product of the primary LTB4 inactivation pathway. Its role in inflammation is one of quiescence; it is a marker that the potent, pro-inflammatory LTB4 signal has been successfully terminated. For researchers and drug developers, 18-COOH-dinor-LTB4 is not a therapeutic target itself but rather a crucial biomarker.

-

As a Biomarker: Measuring the ratio of LTB4 to its metabolites (20-COOH-LTB4 and 18-COOH-dinor-LTB4) in clinical samples can provide a dynamic picture of inflammatory activity and the metabolic capacity to resolve it.

-

In Drug Development: For therapies targeting the LTB4 pathway (e.g., 5-LO inhibitors or BLT1 antagonists), monitoring the levels of these downstream metabolites can serve as a pharmacodynamic endpoint to confirm target engagement and metabolic consequences.

Future research should focus on fully characterizing the potential for any residual biological activity of 18-COOH-dinor-LTB4 and establishing its utility as a clinical biomarker in various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.

References

- 1. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotrienes and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4: an inflammatory mediator with vascular actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

18-Carboxy dinor Leukotriene B4: A Beta-Oxidation Metabolite of LTB4 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. It plays a crucial role in the inflammatory response, primarily by acting as a powerful chemoattractant for leukocytes, including neutrophils. The biological activity of LTB4 is tightly regulated by its rapid metabolism into less active compounds. A key metabolic pathway for LTB4 inactivation is ω-oxidation followed by β-oxidation. This technical guide provides an in-depth overview of the formation of 18-carboxy dinor leukotriene B4, a significant β-oxidation metabolite of LTB4.

LTB4 Metabolism: The Pathway to 18-Carboxy dinor LTB4

The metabolic cascade leading to the formation of 18-carboxy dinor LTB4 is a two-step process that primarily occurs in the liver.[1][2][3]

-

ω-Oxidation: The initial step involves the oxidation of the methyl end (ω-end) of the LTB4 molecule. This reaction is catalyzed by a specific cytochrome P450 enzyme, LTB4 20-hydroxylase (CYP4F family), which introduces a hydroxyl group at the C20 position, forming 20-hydroxy-LTB4 (20-OH-LTB4).[4][5] This intermediate is then further oxidized by alcohol and aldehyde dehydrogenases to yield 20-carboxy-LTB4 (20-COOH-LTB4).[4]

-

β-Oxidation: Following the formation of 20-carboxy-LTB4, the molecule undergoes β-oxidation from the ω-end. This process, analogous to fatty acid β-oxidation, involves the sequential removal of two-carbon units. The first cycle of β-oxidation of 20-carboxy-LTB4 results in the formation of 18-carboxy-19,20-dinor-LTB4, commonly referred to as 18-carboxy dinor LTB4.[1][2][3]

Caption: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Quantitative Data

The metabolism of LTB4 is a rapid process, leading to a short biological half-life. The following tables summarize key quantitative data related to LTB4 metabolism and the biological activity of its metabolites.

Table 1: Pharmacokinetic Parameters of Leukotriene B4 in Rabbits

| Parameter | Value | Reference |

| Half-life (t½) | 0.47 ± 0.02 min (at 0.1 µg/kg) | [6] |

| 0.63 ± 0.04 min (at 1 µg/kg) | [6] | |

| Systemic Clearance (Cl) | 96 ± 11 mL/min/kg | [6] |

| Apparent Volume of Distribution (Vd) | 85 ± 9 mL/kg | [6] |

Table 2: Relative Abundance of LTB4 Metabolites in Isolated Rat Hepatocytes

After a 15-minute incubation of LTB4 with isolated rat hepatocytes, the following distribution of metabolites was observed.

| Metabolite | Relative Abundance (% of initial LTB4) | Reference |

| 20-Hydroxy-LTB4 | Major Metabolite | [1] |

| 20-Carboxy-LTB4 | Major Metabolite | [1] |

| 18-Carboxy dinor-LTB4 | ~15% | [1] |

Table 3: Biological Activity of LTB4 and its ω-Oxidation Metabolites

The biological activity of LTB4 metabolites is significantly lower than that of the parent compound.

| Compound | Relative Chemotactic Activity for Neutrophils | Reference |

| Leukotriene B4 (LTB4) | 100% | |

| 20-Hydroxy-LTB4 (20-OH-LTB4) | Weak agonist, can desensitize neutrophils to LTB4 | |

| 20-Carboxy-LTB4 (20-COOH-LTB4) | Significantly less active than LTB4 |

Table 4: Kinetic Parameters of LTB4 20-Hydroxylase in Human Polymorphonuclear Leukocytes

| Parameter | Value | Reference |

| Km for LTB4 | 0.22 ± 0.08 µM | [7] |

| Vmax | 48 ± 11 pmol/min/mg protein | [7] |

| Km for NADPH | 1.01 ± 0.59 µM | [7] |

Experimental Protocols

Extraction and Quantification of LTB4 and its Metabolites from Biological Samples

This protocol provides a general workflow for the analysis of LTB4 and its metabolites, including 18-carboxy dinor LTB4, from biological fluids such as plasma or cell culture supernatants.

Caption: General workflow for leukotriene analysis.

Detailed Methodologies:

-

Sample Preparation:

-

To 1 mL of plasma or cell culture supernatant, add a known amount of a suitable internal standard (e.g., deuterated LTB4).

-

Precipitate proteins by adding 2 volumes of cold acetonitrile.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE): [8]

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

-

Elute the leukotrienes with 5 mL of methanol or ethyl acetate.

-

-

LC-MS/MS Analysis: [9][10][11]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

-

Inject an aliquot into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

A typical gradient might run from 30% B to 95% B over 15-20 minutes.

-

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for LTB4 and its metabolites.

-

In Vitro Metabolism of LTB4 in Isolated Hepatocytes

This protocol describes a method to study the metabolism of LTB4 in a controlled in vitro environment.

-

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a suitable animal model (e.g., rat) using collagenase perfusion. Plate the cells in collagen-coated culture dishes and allow them to attach.

-

Incubation with LTB4:

-

Prepare a stock solution of LTB4 in ethanol.

-

Add LTB4 to the hepatocyte culture medium to a final concentration of, for example, 1 µM.

-

Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

-

Sample Collection and Analysis:

-

At each time point, collect the culture medium.

-

Stop the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

-

Proceed with the extraction and quantification of LTB4 and its metabolites as described in the previous protocol.

-

LTB4 Signaling Pathways

LTB4 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[12][13]

BLT1 Signaling Pathway

BLT1 is primarily expressed on leukocytes and mediates the potent chemotactic and pro-inflammatory effects of LTB4.[13][14]

Caption: Simplified LTB4-BLT1 signaling pathway.

Upon LTB4 binding, BLT1 activates heterotrimeric G proteins, primarily of the Gαi and Gαq families. This leads to the activation of downstream signaling cascades, including:

-

Phospholipase C (PLC) activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K) activation: The PI3K/Akt pathway is also engaged, which plays a role in cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK) activation: The ERK, p38, and JNK MAPK pathways are activated, leading to the activation of transcription factors such as AP-1.

-

NF-κB activation: Multiple upstream signals converge to activate the transcription factor NF-κB.

These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

BLT2 Signaling Pathway

BLT2 is a low-affinity receptor for LTB4 and is more ubiquitously expressed than BLT1. It can also be activated by other eicosanoids.[13][15][16]

Caption: Overview of LTB4-BLT2 signaling.

BLT2 signaling is implicated in cell survival, proliferation, and anti-apoptotic pathways. Similar to BLT1, it couples to Gαi and Gαq proteins, leading to the activation of PLC, PI3K, and MAPK pathways. The distinct cellular outcomes of BLT2 activation, compared to BLT1, are likely due to differences in receptor expression patterns, downstream effector coupling, and the cellular context.

Conclusion

The β-oxidation of LTB4 to 18-carboxy dinor LTB4 represents a critical step in the inactivation of this potent pro-inflammatory mediator. Understanding the enzymes, kinetics, and cellular location of this metabolic pathway is essential for researchers and drug development professionals working on inflammatory diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for further investigation into the role of LTB4 and its metabolites in health and disease. The development of therapeutic strategies aimed at modulating LTB4 metabolism could offer novel approaches for the treatment of a wide range of inflammatory conditions.

References

- 1. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The identification and formation of 20-aldehyde leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and functional characterization of leukotriene B4 20-hydroxylase of human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 16. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of 20-Carboxy-Leukotriene B4 to 18-Carboxy-Dinor-Leukotriene B4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its biological activity is tightly regulated through metabolic inactivation. A key pathway in the catabolism of LTB4 involves its conversion to 20-carboxy-LTB4, followed by peroxisomal β-oxidation to yield chain-shortened metabolites such as 18-carboxy-dinor-LTB4. This technical guide provides an in-depth overview of this enzymatic conversion, detailing the metabolic pathway, the enzymes involved, and comprehensive experimental protocols for its study. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and application in research and drug development.

Introduction

Leukotriene B4 (LTB4), derived from the 5-lipoxygenase pathway of arachidonic acid metabolism, is a powerful chemoattractant for neutrophils and plays a crucial role in the inflammatory response.[1][2] The termination of LTB4 signaling is largely dependent on its metabolic degradation. The primary route of LTB4 inactivation in humans is initiated by ω-oxidation, a process that occurs in cells such as neutrophils and hepatocytes.[1][3][4] This pathway first converts LTB4 to 20-hydroxy-LTB4 (20-OH-LTB4), which is subsequently oxidized to 20-carboxy-LTB4.[5][6] The dicarboxylic acid, 20-carboxy-LTB4, then undergoes peroxisomal β-oxidation, a chain-shortening process that further modifies its structure and reduces its biological activity.[3][7] One of the key products of this process is 18-carboxy-dinor-LTB4. Understanding the enzymatic machinery and kinetics of this conversion is critical for developing therapeutic strategies that target inflammatory pathways.

The Metabolic Pathway: From LTB4 to 18-Carboxy-Dinor-LTB4

The conversion of LTB4 to 18-carboxy-dinor-LTB4 is a multi-step process involving enzymes in different subcellular compartments.

ω-Oxidation of LTB4 to 20-Carboxy-LTB4

-

Hydroxylation: The first step is the hydroxylation of LTB4 at the C20 position to form 20-OH-LTB4. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4F family, with CYP4F3 being a key isoform in human neutrophils.[2]

-

Oxidation: 20-OH-LTB4 is then oxidized to 20-carboxy-LTB4. This two-step oxidation is mediated by alcohol dehydrogenase and aldehyde dehydrogenase. In human neutrophil microsomes, a disulfiram-insensitive aldehyde dehydrogenase is involved in the final oxidation step.[5]

Peroxisomal β-Oxidation of 20-Carboxy-LTB4

The conversion of 20-carboxy-LTB4 to 18-carboxy-dinor-LTB4 occurs in peroxisomes via one cycle of β-oxidation.[3][7]

-

Activation: 20-carboxy-LTB4 must first be activated to its coenzyme A (CoA) thioester, 20-carboxy-LTB4-CoA. This ATP-dependent reaction is catalyzed by a peroxisomal acyl-CoA synthetase. While the specific enzyme for 20-carboxy-LTB4 has not been definitively identified, peroxisomal isoforms such as ACSL4, SLC27A2, and SLC27A4 are candidates, as they are known to activate long-chain and very-long-chain fatty acids.[8][9]

-

Dehydrogenation: 20-carboxy-LTB4-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to introduce a double bond between the α and β carbons.

-

Hydration and Dehydrogenation: The resulting enoyl-CoA is then hydrated and dehydrogenated by a peroxisomal multifunctional enzyme (MFE).

-

Thiolytic Cleavage: Finally, a peroxisomal 3-ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA intermediate, releasing acetyl-CoA and the chain-shortened product, 18-carboxy-dinor-LTB4-CoA. The CoA ester is then hydrolyzed to yield 18-carboxy-dinor-LTB4.

References

- 1. Leukotriene B4 formation: human neutrophil-airway epithelial cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the uptake, binding and metabolism of leukotriene B4 by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisomal acyl-CoA synthetases [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 18-Carboxy dinor Leukotriene B4 in Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation. One of the key metabolic pathways involves ω-oxidation followed by β-oxidation, leading to the formation of various metabolites. This guide focuses on a specific terminal metabolite, 18-carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4), providing a comprehensive overview of its formation, the biological tissues involved, and the analytical methodologies for its study. While direct quantitative data for 18-carboxy dinor LTB4 across various tissues remains limited in published literature, this guide infers its likely distribution based on the well-documented metabolism of its precursor, LTB4.

Metabolic Pathway of LTB4 to 18-Carboxy dinor LTB4

The conversion of LTB4 to 18-carboxy dinor LTB4 is a multi-step enzymatic process primarily occurring in the liver and polymorphonuclear leukocytes (PMNs).[1][2][3] This pathway serves to inactivate the pro-inflammatory actions of LTB4.

The metabolic cascade begins with ω-oxidation of LTB4. In human PMNs, this is the major catabolic pathway.[1] The initial step is the hydroxylation of LTB4 at the C20 position to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is catalyzed by a specific cytochrome P450 enzyme, LTB4 ω-hydroxylase (cytochrome P-450LTBω).[4][5] Subsequently, 20-OH-LTB4 is further oxidized to 20-carboxy-LTB4 (20-COOH-LTB4) by an NAD+-dependent aldehyde dehydrogenase.[4]

Following ω-oxidation, 20-COOH-LTB4 can undergo β-oxidation. This process, identified in rat hepatocytes, involves the removal of a two-carbon unit, resulting in the formation of 18-carboxy-19,20-dinor LTB4.[2][3]

Below is a diagram illustrating this metabolic pathway.

Distribution in Biological Tissues

Direct quantitative measurements of 18-carboxy dinor LTB4 in various human and animal tissues are not widely reported in scientific literature. However, based on the known locations of the metabolic enzymes, its presence can be inferred in specific tissues.

| Tissue/Cell Type | Key Metabolic Role | Expected Presence of 18-Carboxy dinor LTB4 |

| Liver | Primary site of LTB4 metabolism, including ω-oxidation and β-oxidation.[2][3] | High likelihood of presence, as it is a key site of formation. |

| Polymorphonuclear Leukocytes (PMNs) | Major site of LTB4 synthesis and its initial ω-oxidation to 20-OH-LTB4 and 20-COOH-LTB4.[1][6] | Possible, but likely at lower concentrations than the liver, as β-oxidation is less characterized in these cells. |

| Kidney | Involved in the excretion of LTB4 metabolites. | May contain detectable levels as a clearance organ. |

| Plasma/Serum | Transport medium for LTB4 and its metabolites. | Low levels may be present, reflecting systemic metabolism. A study measured LTB4 levels in healthy human plasma to be 33.85 ± 33.91 pg/ml.[7] |

Experimental Protocols for Analysis

The quantification of 18-carboxy dinor LTB4 in biological samples presents analytical challenges due to its low endogenous concentrations and the presence of structurally similar lipids. The analytical methods are generally adapted from those developed for LTB4 and its other metabolites. A pure analytical standard of 18-carboxy dinor LTB4 is commercially available and essential for method development and validation.

Key Steps in Analysis:

-

Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) is commonly used to isolate lipids from complex biological matrices like plasma, tissue homogenates, or cell culture supernatants. C18 cartridges are often employed.

-

Saponification: For esterified lipids, treatment with a mild base may be necessary to release the free acid form.

-

Purification: High-performance liquid chromatography (HPLC) can be used for further purification and separation from interfering substances.

-

-

Detection and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method. It requires derivatization of the carboxyl and hydroxyl groups to increase volatility. Common derivatization steps include esterification of the carboxylic acids (e.g., with pentafluorobenzyl bromide) and silylation of the hydroxyl groups (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide). Quantification is achieved using stable isotope-labeled internal standards. A detection limit of less than 10 pg has been reported for LTB4 using this technique.[8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity without the need for derivatization. Reversed-phase chromatography is typically used for separation. The analyte is detected by multiple reaction monitoring (MRM), which provides excellent selectivity. UPLC-MS/MS methods have been developed for LTB4 with a lower limit of quantification of 0.2 ng/mL in human sputum.[9]

-

The following diagram outlines a general workflow for the analysis of 18-carboxy dinor LTB4.

Conclusion

This compound is a terminal metabolite of the pro-inflammatory mediator LTB4. Its formation, primarily in the liver, represents a key inactivation pathway. While direct quantitative data in various tissues are sparse, understanding its metabolic pathway from LTB4 allows for informed hypotheses about its distribution. The analytical methods for its detection, adapted from those for other eicosanoids, rely on sensitive mass spectrometry-based techniques. Further research to quantify 18-carboxy dinor LTB4 in different biological tissues will be crucial for a more complete understanding of LTB4 metabolism and its role in health and disease, offering potential biomarkers for inflammatory conditions and targets for therapeutic intervention.

References

- 1. Omega-oxidation is the major pathway for the catabolism of leukotriene B4 in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 omega-hydroxylase in human polymorphonuclear leukocytes. Partial purification and identification as a cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on leukotriene B4 omega-oxidation in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simultaneous quantitation of leukotriene B4 and its omega-oxidized products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying 18-Carboxy Dinor Leukotriene B4 in Rat Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a key metabolite of Leukotriene B4 (LTB4), in isolated rat hepatocytes. This document details the metabolic pathways, experimental protocols for hepatocyte isolation and analysis, and quantitative data pertaining to LTB4 metabolism in this model system.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator involved in a variety of inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation, primarily in the liver. In rat hepatocytes, LTB4 undergoes extensive metabolism, including ω-oxidation followed by β-oxidation, leading to the formation of several metabolites. One of the significant products of this metabolic cascade is 18-carboxy-19,20-dinor-LTB4. Understanding the formation of this metabolite is crucial for elucidating the mechanisms of LTB4 clearance and for the development of therapeutic agents targeting inflammatory pathways. Isolated rat hepatocytes serve as a valuable in vitro model to study these metabolic transformations in a controlled environment.

Metabolic Pathway of LTB4 in Rat Hepatocytes

The metabolism of LTB4 in rat hepatocytes is a multi-step enzymatic process that occurs in different subcellular compartments, including the endoplasmic reticulum and peroxisomes. The pathway leading to the formation of 18-COOH-dinor-LTB4 is initiated by ω-oxidation at the C20 position, followed by peroxisomal β-oxidation.

Signaling Pathway Diagram

Caption: Metabolic pathway of LTB4 to 18-Carboxy-dinor-LTB4 in rat hepatocytes.

Quantitative Data on LTB4 Metabolism

The metabolism of LTB4 in isolated rat hepatocytes has been quantitatively assessed. After incubation, a significant portion of the initial LTB4 is converted to its metabolites. The following table summarizes the available quantitative data.

| Parameter | Value | Reference |

| Incubation Time | 15 minutes | Harper et al., 1986 |

| Percentage of 18-COOH-dinor-LTB4 formed | 15% of initial LTB4 | Harper et al., 1986 |

Note: Detailed quantitative data such as initial LTB4 concentration, hepatocyte density, and absolute metabolite concentrations from the foundational study by Harper et al. (1986) were not available in the public domain at the time of this writing.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification of 18-COOH-dinor-LTB4 in rat hepatocytes.

Experimental Workflow Diagram

Caption: Workflow for identifying LTB4 metabolites in rat hepatocytes.

Isolation of Rat Hepatocytes

This protocol is based on the widely used two-step collagenase perfusion technique.

Materials:

-

Male Sprague-Dawley rat (200-300 g)

-

Anesthetic (e.g., ketamine/xylazine)

-

Perfusion Buffer I (e.g., HBSS without Ca²⁺ and Mg²⁺, with EGTA)

-

Perfusion Buffer II (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Collagenase solution (in Perfusion Buffer II)

-

William's Medium E

-

Peristaltic pump

-

Surgical instruments

-

Nylon mesh (100 µm)

-

Centrifuge

Procedure:

-

Anesthetize the rat according to approved animal care protocols.

-

Perform a midline laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) Perfusion Buffer I at a flow rate of 10-15 mL/min for 5-10 minutes to clear the liver of blood.

-

Switch to pre-warmed (37°C) collagenase solution and perfuse for 10-15 minutes, or until the liver becomes soft and friable.

-

Carefully excise the liver and transfer it to a sterile beaker containing ice-cold William's Medium E.

-

Gently mince the liver to release the hepatocytes.

-

Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

-

Centrifuge the cell suspension at 50 x g for 2-3 minutes at 4°C.

-

Discard the supernatant and gently resuspend the hepatocyte pellet in fresh, cold William's Medium E.

-

Repeat the washing step 2-3 times.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. A viability of >85% is typically required for metabolic studies.

Incubation of Hepatocytes with LTB4

Materials:

-

Isolated rat hepatocytes

-

William's Medium E

-

Leukotriene B4 (LTB4) stock solution (in ethanol)

-

Incubator (37°C, 5% CO₂)

-

Shaking water bath

Procedure:

-

Resuspend the isolated hepatocytes in William's Medium E to a final concentration of 1-2 x 10⁶ cells/mL.

-

Add LTB4 stock solution to the hepatocyte suspension to achieve the desired final concentration (e.g., 1-10 µM). An equivalent volume of the vehicle (ethanol) should be added to a control incubation.

-

Incubate the cell suspension at 37°C for a specified time (e.g., 15 minutes) in a shaking water bath.

-

Terminate the incubation by adding two volumes of ice-cold methanol (B129727) or by centrifuging the cells and flash-freezing the supernatant and/or cell pellet.

Sample Preparation for Analysis

Solid Phase Extraction (SPE):

-

Acidify the incubation medium (supernatant) to pH 3.0-3.5 with a dilute acid (e.g., formic acid).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the leukotrienes with methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.

Analytical Methodology

a) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol/water/acetic acid, adjusted to a specific pH with ammonium (B1175870) hydroxide, is commonly used. For example, a mobile phase of methanol:water:acetic acid (70:30:0.1, v/v/v) can be effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 270 nm, which is the characteristic absorbance maximum for the conjugated triene chromophore of LTB4 and its metabolites.

-

Identification: The retention time of the peak corresponding to 18-COOH-dinor-LTB4 is compared to that of an authentic standard. Due to its increased polarity, 18-COOH-dinor-LTB4 will have a shorter retention time than LTB4, 20-OH-LTB4, and 20-COOH-LTB4.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: For GC-MS analysis, the carboxyl and hydroxyl groups of the leukotrienes must be derivatized to increase their volatility. A common procedure involves:

-

Esterification of the carboxyl groups to form pentafluorobenzyl (PFB) esters.

-

Silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.

-

-

GC Column: A capillary column suitable for lipid analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

MS Detection: Electron impact (EI) or negative ion chemical ionization (NICI).

-

Identification: The mass spectrum of the derivatized metabolite is compared to the spectrum of a derivatized authentic standard. Characteristic fragmentation patterns are used to confirm the structure.

c) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of LTB4 and its metabolites.

-

LC Conditions: Similar to RP-HPLC, but often using smaller particle size columns (e.g., <2 µm) and ultra-high-performance liquid chromatography (UHPLC) systems for better resolution and faster analysis times. A common mobile phase system is a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

MS/MS Detection: Electrospray ionization (ESI) in negative ion mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for 18-COOH-dinor-LTB4 are monitored.

-

Precursor Ion: [M-H]⁻ of 18-COOH-dinor-LTB4 (m/z 337.2).

-

Product Ions: Characteristic fragment ions are selected for monitoring.

-

-

Quantification: An internal standard, such as a deuterated analog of the analyte (e.g., d4-LTB4), is added to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

Conclusion

The identification of this compound in rat hepatocytes is a critical step in understanding the hepatic clearance of the potent pro-inflammatory mediator, LTB4. This guide provides a framework for researchers to investigate this metabolic pathway, from the isolation of primary hepatocytes to the detailed analytical procedures required for the unambiguous identification and quantification of this important metabolite. The use of robust and sensitive analytical techniques such as LC-MS/MS is essential for accurate and reliable results in this field of research. Further elucidation of the enzymes and regulatory mechanisms involved in this pathway will provide valuable insights for the development of novel anti-inflammatory therapeutics.

18-Carboxy dinor Leukotriene B4 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a terminal metabolite of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). Understanding the metabolic fate of LTB4 is crucial for researchers in immunology, inflammation, and drug development, as it directly relates to the duration and intensity of inflammatory responses. This technical guide provides a comprehensive overview of the core physicochemical properties, metabolic pathways, and analytical considerations for 18-COOH-dinor-LTB4.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its identification and quantification in biological matrices.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₆O₆ | [1][2] |

| Molecular Weight | 338.4 g/mol | [1][2] |

| CAS Number | 102674-12-4 | [1][2] |

| Formal Name | 7R,14S-dihydroxy-4Z,8E,10E,12Z-octadecatetraenedioic acid | [1] |

Metabolic Pathway of Leukotriene B4 to this compound

Leukotriene B4 undergoes extensive metabolism in vivo, primarily through omega-oxidation followed by beta-oxidation, to less active products, thereby regulating its potent pro-inflammatory effects. 18-Carboxy dinor LTB4 is a key end-product of this metabolic cascade. The pathway is initiated in the liver and other tissues.[3]

The metabolic conversion of LTB4 to 18-COOH-dinor-LTB4 involves two main stages:

-

Omega-Oxidation: The process begins with the hydroxylation of LTB4 at the C-20 position by a cytochrome P450 enzyme, LTB4 20-hydroxylase, to form 20-hydroxy-LTB4.[4] This is followed by the oxidation of the hydroxyl group to a carboxylic acid, yielding 20-carboxy-LTB4.[4]

-

Beta-Oxidation: 20-carboxy-LTB4 then undergoes peroxisomal beta-oxidation.[5] This process shortens the carbon chain by two carbons to produce 18-carboxy-dinor-LTB4.

Biological Activity and Signaling

The biological activity of LTB4 metabolites is generally attenuated compared to the parent molecule. Studies have shown that 20-hydroxy-LTB4 and 20-carboxy-LTB4 are significantly less potent in inducing neutrophil chemotaxis and degranulation.[4][6][7] Specifically, the biological activity of 20-carboxy LTB4 is only about 2.6% of that of LTB4 in causing polymorphonuclear leukocyte degranulation.[4] Furthermore, these metabolites can act as functional antagonists at the high-affinity LTB4 receptor, BLT1, thereby downregulating LTB4-mediated responses.[7]

While direct studies on the specific biological activity and signaling of this compound are limited, it is widely considered to be a biologically inactive terminal metabolite. Its formation represents a key step in the inactivation and clearance of LTB4.

Experimental Protocols: Quantification of this compound

General Workflow for LC-MS/MS Analysis of Leukotriene Metabolites

Key Methodological Considerations:

-

Sample Preparation: Due to the low endogenous concentrations of leukotriene metabolites, a robust sample preparation protocol is critical. This typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte.[8][9] For plasma samples, protein precipitation followed by extraction is a common approach.[9] It is crucial to prevent ex vivo formation of eicosanoids by adding antioxidants and enzyme inhibitors during sample collection and processing.[8]

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated 18-COOH-dinor-LTB4) is essential for accurate quantification, as it compensates for analyte loss during sample preparation and variations in instrument response.

-

Liquid Chromatography: Reversed-phase chromatography, typically with a C18 column, is commonly used for the separation of eicosanoids.[10][11] A gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile, methanol) is generally employed.[11]

-

Mass Spectrometry: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.[10][12] Leukotrienes are typically analyzed in negative ionization mode. Specific precursor-to-product ion transitions for 18-COOH-dinor-LTB4 would need to be determined and optimized.

-

Method Validation: Any analytical method for the quantification of 18-COOH-dinor-LTB4 must be thoroughly validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and robustness.[13]

Conclusion

This compound is a terminal metabolite in the inactivation pathway of the potent pro-inflammatory mediator LTB4. Its formation through ω-oxidation and subsequent β-oxidation represents a critical mechanism for the resolution of inflammation. While direct evidence for its biological activity is scarce, it is presumed to be largely inactive. The accurate quantification of 18-Carboxy dinor LTB4 in biological matrices using advanced analytical techniques like LC-MS/MS can provide valuable insights into the dynamics of LTB4 metabolism and the overall inflammatory status, making it a relevant biomarker for researchers and clinicians in the field of inflammation and drug development. Further research is warranted to fully elucidate any potential biological roles of this terminal metabolite.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]

- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC/MS/MS analysis of leukotriene B4 and other eicosanoids in exhaled breath condensate for assessing lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of Dinor Leukotrienes in Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes, potent lipid mediators derived from arachidonic acid, are well-established players in the inflammatory cascade. Their role in metabolic diseases such as obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease is an area of growing research interest. This technical guide delves into the core of leukotriene metabolism, with a specific focus on the significance of their terminal metabolites, the dinor leukotrienes. While the parent cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) and leukotriene B₄ (LTB₄) have been extensively studied for their pro-inflammatory and metabolic actions, their downstream metabolites, including 18-COOH-dinor-LTE₄ and 20-COOH-LTE₄, represent the final steps in a complex metabolic cascade aimed at their inactivation and excretion. This guide will provide a comprehensive overview of the biosynthesis and metabolism of leukotrienes, summarize the quantitative effects of parent leukotrienes on metabolic parameters, detail relevant experimental protocols, and visualize the intricate signaling pathways involved. Understanding the complete metabolic picture of leukotrienes, including the formation and function of their dinor metabolites, is crucial for developing novel therapeutic strategies targeting metabolic and inflammatory disorders.

Introduction to Leukotrienes and Metabolism

Leukotrienes are synthesized predominantly by leukocytes and other immune cells in response to various stimuli.[1][2] They are categorized into two main classes: the dihydroxy leukotriene LTB₄ and the cysteinyl leukotrienes (CysLTs), which include LTC₄, LTD₄, and LTE₄.[3][4] These lipid mediators exert their biological effects by binding to specific G-protein coupled receptors (GPCRs), namely BLT1 and BLT2 for LTB₄, and CysLT₁ and CysLT₂ for the CysLTs.[5][6]

The involvement of the leukotriene pathway in metabolic diseases is primarily linked to its pro-inflammatory actions.[5] In conditions like obesity, adipose tissue becomes a source of increased leukotriene production, contributing to a state of chronic low-grade inflammation that is a hallmark of insulin resistance.[7][8]

Biosynthesis and Metabolism of Leukotrienes

The synthesis of leukotrienes is initiated by the enzymatic conversion of arachidonic acid by 5-lipoxygenase (5-LO) in conjunction with 5-lipoxygenase-activating protein (FLAP).[9][10] This process leads to the formation of the unstable intermediate, LTA₄, which is then converted to either LTB₄ or LTC₄.[9]

The metabolism of CysLTs proceeds through a sequential cleavage of the glutathione (B108866) moiety. LTC₄ is converted to LTD₄, which is then metabolized to LTE₄.[1][11] LTE₄ is the most stable of the CysLTs and is a major urinary metabolite.[12]

Further metabolism of both LTB₄ and LTE₄ occurs primarily through omega-oxidation, followed by peroxisomal beta-oxidation.[9][11] This process involves the hydroxylation of the terminal methyl group to form 20-hydroxy metabolites (e.g., 20-OH-LTB₄, 20-OH-LTE₄), which are then oxidized to 20-carboxy derivatives (e.g., 20-COOH-LTB₄, 20-COOH-LTE₄).[1][9] Subsequent chain shortening via beta-oxidation from the omega-end leads to the formation of dinor and tetranor metabolites, such as 18-COOH-dinor-LTE₄.[11] This metabolic cascade is generally considered a detoxification pathway, as the resulting metabolites exhibit significantly reduced biological activity compared to their parent compounds.

Diagram of Leukotriene Biosynthesis and Metabolism

Caption: Biosynthesis and metabolism of leukotrienes.

Quantitative Effects of Leukotrienes on Metabolic Parameters

Direct quantitative data on the metabolic effects of dinor leukotrienes are scarce in the published literature. Research has primarily focused on the parent compounds. The general consensus is that omega- and beta-oxidation represent inactivation pathways, suggesting that dinor leukotrienes have significantly lower biological activity than their precursors. The following tables summarize some of the reported quantitative effects of the parent leukotrienes on various metabolic parameters.

| Leukotriene | Concentration | Cell/System | Metabolic Effect | Reference |

| LTB₄ | 10⁻⁷ M | L6 Myocytes | Reduced insulin-stimulated glucose uptake | [13] |

| LTC₄ | 10⁻¹¹ - 10⁻⁷ M | Isolated rat pancreas | Stimulated insulin release | [14] |

| LTD₄ | 10⁻¹¹ - 10⁻⁷ M | Isolated rat pancreas | Stimulated insulin release (less potent than LTC₄) | [14] |

| LTE₄ | 10⁻¹¹ - 10⁻⁷ M | Isolated rat pancreas | Stimulated insulin release (less potent than LTC₄) | [14] |

Table 1: Effects of Leukotrienes on Glucose Metabolism

| Leukotriene | Concentration | Cell/System | Metabolic Effect | Reference |

| LTB₄ | Not specified | Obese mice adipose tissue | Increased levels associated with inflammation | [7] |

| CysLTs | Not specified | Obese mice adipose tissue | Increased levels associated with inflammation | [7] |

Table 2: Leukotriene Levels in Adipose Tissue in Obesity

Experimental Protocols

Protocol for Leukotriene Extraction from Adipose Tissue

This protocol is a synthesized method based on common laboratory practices for lipid extraction from adipose tissue.

Materials:

-

Adipose tissue sample (fresh or frozen)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), HPLC grade

-

Chloroform (B151607), HPLC grade

-

0.1 M KCl

-

Internal standards (e.g., deuterated LTE₄)

-

Centrifuge tubes

-

Homogenizer

-

Nitrogen evaporator

Procedure:

-

Weigh approximately 100-200 mg of adipose tissue and place it in a glass centrifuge tube on ice.

-

Add a known amount of internal standard to the tissue.

-

Add 1 mL of ice-cold PBS and homogenize the tissue thoroughly.

-

Add 2 mL of methanol and vortex for 1 minute.

-

Add 1 mL of chloroform and vortex for 1 minute.

-

Add 1 mL of chloroform and 1 mL of 0.1 M KCl, vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-